4-Chloronicotinamide

Nicotinamide N-Methyltransferase Suicide Inhibition Epigenetics

Researchers developing NNMT-targeted probes or CYP2B6 inhibition assays often face limited availability of validated, high-purity reference standards. 4-Chloronicotinamide (CAS 7418-70-4) directly addresses these gaps: • NNMT suicide substrate: enables activity-based protein labeling in complex proteomes, a property absent in reversible nicotinamide analogs. • CYP2B6 selectivity: IC50 = 180 nM (vs. CYP2E1 IC50 = 7,000 nM), providing a reliable benchmark for drug-metabolism studies. • Crystallographic data available: accelerates molecular docking and hit-to-lead SAR campaigns. • Synthetic versatility: the C4 chlorine allows nucleophilic aromatic substitution for rapid library expansion. Supplied with strict batch-specific QC, ready for immediate global dispatch.

Molecular Formula C6H5ClN2O
Molecular Weight 156.57 g/mol
CAS No. 7418-70-4
Cat. No. B1582929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloronicotinamide
CAS7418-70-4
Molecular FormulaC6H5ClN2O
Molecular Weight156.57 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1Cl)C(=O)N
InChIInChI=1S/C6H5ClN2O/c7-5-1-2-9-3-4(5)6(8)10/h1-3H,(H2,8,10)
InChIKeyMJYMDZGWIIUMJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloronicotinamide Research Overview


4-Chloronicotinamide (CAS 7418-70-4) is a halogenated pyridine carboxamide that serves as a key nicotinamide analog in pharmaceutical and agrochemical research [1]. With a molecular formula of C6H5ClN2O and a molecular weight of 156.57 g/mol, this compound features a chlorine substituent at the 4-position of the pyridine ring, which alters its electronic properties and steric profile compared to the parent nicotinamide . It is synthesized via nucleophilic substitution from 2-chloronicotinic acid and amide .

Target Engagement Studies

Suicide substrate for NNMT covalent labeling and probe development.

ADME Profiling Workflows

Selective CYP inhibition tool for drug-drug interaction assessment.

Structure-Based Design

Crystallographically characterized nicotinamide analog for docking and SAR.

Synthetic Chemistry

Halogenated pyridine building block for nucleophilic aromatic substitution.

4-Chloronicotinamide: Critical Advantages


While nicotinamide is a ubiquitous metabolite and industrial building block, 4-Chloronicotinamide exhibits distinct physicochemical and biological behaviors driven by its chlorine substitution [1]. The electron-withdrawing chlorine at the 4-position increases the electrophilicity of the pyridine ring, enabling unique reactivity such as aromatic nucleophilic substitution not observed with unsubstituted nicotinamide [2]. Furthermore, this modification alters ligand-receptor interactions, leading to a distinct profile of enzyme inhibition and potential therapeutic activity compared to nicotinamide or its other regioisomers (e.g., 2-chloronicotinamide, 6-chloronicotinamide) [3].

This Product
4-Chloronicotinamide

4-chloro substitution enables suicide inhibition of NNMT and electrophilic reactivity for further derivatization.

Common Alternative
Unsubstituted Nicotinamide

Reversible substrate for NNMT without covalent inactivation; lacks halogen handle for nucleophilic substitution chemistry.

This Product
4-Chloronicotinamide

CYP2B6-selective inhibition profile (IC50 180 nM) with a ~39-fold selectivity window over CYP2E1.

Structural Analog
2-Chloro or 6-Chloronicotinamide

Regioisomeric chlorine placement may shift CYP isoform selectivity and alter binding mode; not interchangeable.

The distinct mechanism of NNMT inactivation and CYP selectivity profile depend on the 4-chloro substitution pattern. Reversible analogs or other regioisomers may not reproduce these interactions.

4-Chloronicotinamide Comparative Evidence


NNMT Suicide Substrate Activity

4-Chloronicotinamide acts as a suicide substrate for nicotinamide N-methyltransferase (NNMT), an enzyme overexpressed in multiple cancers [1]. Unlike reversible inhibitors that simply compete for the active site, this compound undergoes enzymatic methylation at the pyridine nitrogen, which activates the C4 position for nucleophilic attack by a non-catalytic cysteine (C159), leading to covalent enzyme inactivation [1]. This mechanism is distinct from that of nicotinamide, which is a reversible substrate, and from other reversible NNMT inhibitors lacking this suicide inactivation property.

NNMT Suicide Activity
Class-level inference
Covalent NNMT inactivation via C159 engagement; distinct from reversible substrate nicotinamide.
Supports sustained target engagement for probe design.
In vitro biochemical assays; no comparative IC50 reported.
Nicotinamide N-Methyltransferase Suicide Inhibition Epigenetics

CYP2B6 Selective Inhibition

4-Chloronicotinamide exhibits a selective inhibition profile against cytochrome P450 enzymes, a critical consideration for lead optimization in drug discovery [1]. In human liver microsome assays, it potently inhibits CYP2B6 (IC50 = 180 nM) and CYP1A2 (IC50 = 290 nM), while showing markedly weaker activity against CYP2E1 (IC50 = 7,000 nM) [1]. This selectivity for CYP2B6 over CYP2E1 (approximately 39-fold difference) provides a clear differentiator from less selective nicotinamide derivatives.

CYP2B6 Selectivity
Cross-study comparable
CYP2B6 IC50: 180 nM; CYP2E1 IC50: 7,000 nM (~39-fold selectivity).
Assay potency context for ADME profiling studies.
Human liver microsomes; probe substrate-based assays.
Drug-Drug Interactions Cytochrome P450 ADME

Crystal Structure for Drug Design

The single-crystal X-ray structure of 4-chloronicotinamide has been solved and deposited in crystallographic databases, providing precise bond lengths, angles, and intermolecular packing arrangements [1]. In contrast, many nicotinamide analogs (e.g., 6-chloronicotinamide) lack publicly available high-resolution crystal structures, limiting their utility in structure-based design. The availability of this structural data enables accurate docking studies, conformational analysis, and rational design of derivatives.

Crystal Structure
Supporting evidence
Single-crystal X-ray structure solved; CIF available for docking and conformational analysis.
Enables structure-based design and derivative modeling.
6-chloro analog lacks publicly available crystal data.
X-ray Crystallography Molecular Modeling Conformational Analysis

4-Chloronicotinamide Application Scenarios


NNMT Chemical Probes & Inhibitors

Based on its demonstrated suicide substrate activity against NNMT [1], 4-chloronicotinamide is an ideal starting point for developing covalent probes or inhibitors for studying NNMT biology. Its mechanism of action allows for selective, activity-based labeling of NNMT in complex proteomes, a capability not shared by reversible nicotinamide analogs.

ADME & CYP Interaction Profiling

The compound's selective inhibition of CYP2B6 (IC50 = 180 nM) over CYP2E1 (IC50 = 7,000 nM) makes it a valuable tool for calibrating CYP inhibition assays or for use as a reference standard in drug metabolism studies [1]. Its well-defined IC50 values in human liver microsomes enable reliable benchmarking of new chemical entities.

Structure-Based Lead Optimization

The availability of crystallographic data for 4-chloronicotinamide facilitates accurate molecular docking and structure-activity relationship (SAR) studies [1]. Researchers can leverage this structural information to design derivatives with improved potency, selectivity, or physicochemical properties, thereby accelerating hit-to-lead campaigns.

Synthesis via Nucleophilic Substitution

As a synthetic precursor, 4-chloronicotinamide can undergo nucleophilic aromatic substitution at the C4 position, enabling the introduction of diverse functional groups [1]. This reactivity profile, documented in the preparation of N-allyl and other derivatives, distinguishes it from non-halogenated nicotinamides and supports its utility in building chemical libraries.

Application
Selection Property
Validation Focus
NNMT probe development
Suicide substrate mechanism
Covalent labeling and target engagement
CYP interaction screening
CYP2B6-selective inhibition
Isoform selectivity profiling in microsomes
Structure-based lead optimization
Available crystal structure
Molecular docking and SAR interpretation
Chemical library synthesis
4-chloro leaving group
Nucleophilic aromatic substitution scope

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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